7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Overview
Description
7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a compound that falls under the category of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Imidazo pyridine-2-carboxylic acid, ethyl esters were reacted with hydrazine hydrate to furnish imidazo pyridine-2-carboxylic acid hydrazide .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Turan-Zitouni, Blache, and Güven (2001) highlights the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide from 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, leading to the formation of various arylidenehydrazides. These compounds were tested for their antimicrobial activity, demonstrating the compound's relevance in the development of antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).
Reactivity and Derivative Formation
Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine, including 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Their study involved subjecting the compound to various chemical reactions, such as nitration and bromination, to form different derivatives. This research provides insight into the chemical properties and potential applications of these compounds in various fields (Kutrov, Kovalenko, & Volovenko, 2008).
Anti-Inflammatory Activity
Research conducted by Abignente, Arena, and de Caprariis (1976, 1977) focused on the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, including ethyl esters like 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in treating inflammation-related conditions (Abignente, Arena, & de Caprariis, 1976); (Abignente, Arena, & de Caprariis, 1977).
Novel Synthetic Routes and Derivatives
Additional studies have explored novel synthetic routes and the formation of diverse derivatives using 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester as a precursor. These studies contribute to the broader understanding of synthetic pathways and the potential for creating various useful compounds for scientific research and potential industrial applications (Lis, Traina, & Huffman, 1990); (Stanovnik et al., 2008).
Mechanism of Action
Target of Action
Imidazopyridine derivatives, a class to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazopyridine derivatives have been found to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazopyridine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazopyridine derivatives .
properties
IUPAC Name |
ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZOGAXAPPILLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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